Chemical structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Chemical structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Chemical Class:
Executive Summary
This technical guide profiles Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate , a pivotal intermediate in medicinal chemistry. Structurally, it serves as a "linchpin" molecule, connecting a lipophilic, electron-withdrawing aryl group (3-cyanophenyl) with a polar, hydrolyzable ester tail (glycine ethyl ester) via a stable urea bridge.
Its significance lies in two distinct domains:
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Pharmacological Utility: The urea motif acts as a primary hydrogen-bond donor/acceptor scaffold, critical for binding in kinase pockets and Soluble Epoxide Hydrolase (sEH) active sites.
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Synthetic Versatility: It is the immediate precursor to 3-(3-cyanophenyl)hydantoin via base-promoted cyclization, a reaction of high value in high-throughput screening (HTS) library generation.
Structural Anatomy & Physicochemical Profile
Chemical Connectivity
The molecule is an unsymmetrical urea. The 3-cyano substitution on the phenyl ring exerts a strong electron-withdrawing effect (
Figure 1: Structural modularity of the target molecule. The electron-poor aryl group modulates the urea bridge's binding kinetics.
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Molecular Formula | -- | |
| Molecular Weight | 247.25 g/mol | Fragment-based drug discovery compliant. |
| LogP (Octanol/Water) | ~1.5 – 1.8 | Ideal lipophilicity for membrane permeability. |
| TPSA | ~85 Ų | Good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Urea protons (critical for target engagement). |
| H-Bond Acceptors | 4 | Nitrile N, Urea O, Ester O(x2). |
Synthetic Architectures
The synthesis of this compound requires strict control over stoichiometry to prevent the formation of the symmetric byproduct, 1,3-bis(3-cyanophenyl)urea. Two primary routes are validated for high-purity isolation.
Method A: The Isocyanate Route (Standard)
This is the industry-standard approach due to high atom economy and simple workup.
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Reactants: 3-Cyanophenyl isocyanate + Glycine ethyl ester hydrochloride.
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Base: Triethylamine (TEA) or DIPEA (to free the glycine amine).
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Thermodynamics: Exothermic; requires
initiation.
Method B: The Activated Carbamate Route (Alternative)
Used when the isocyanate is unstable or unavailable.
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Step 1: React 3-cyanoaniline with Phenyl chloroformate
Phenyl (3-cyanophenyl)carbamate. -
Step 2: Displacement of the phenoxide leaving group by glycine ethyl ester.
Figure 2: The Isocyanate synthesis pathway. Strict stoichiometric control prevents symmetric urea formation.
Reactivity Profile: The Hydantoin Cyclization
The most critical chemical behavior of this molecule is its transformation into Hydantoins (imidazolidine-2,4-diones). Under basic conditions, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the ring.
Why this matters: Hydantoins are a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin) and androgen receptor antagonists (e.g., Nilutamide).
Protocol for Cyclization:
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Reagent: 6M HCl (Acidic cyclization) or NaOEt/EtOH (Basic cyclization).
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Conditions: Reflux for 2–4 hours.
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Mechanism: Intramolecular nucleophilic acyl substitution.
Figure 3: Mechanism of base-catalyzed cyclization to the bioactive hydantoin scaffold.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectroscopic signals must be present. Absence of the "Urea NH" signals indicates decomposition or failure to react.
Proton NMR ( -NMR, 400 MHz, DMSO- )
- 9.0–9.2 ppm (s, 1H): Urea NH attached to the aryl ring (Deshielded by Cyano group).
- 7.4–8.0 ppm (m, 4H): Aromatic protons (Pattern characteristic of meta-substitution).
- 6.3–6.5 ppm (t, 1H): Urea NH attached to the methylene group.[1]
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4.1 ppm (q, 2H): Ethyl ester
. -
3.8 ppm (d, 2H): Glycine
(Couples with adjacent NH). -
1.2 ppm (t, 3H): Ethyl ester
.
Infrared Spectroscopy (FT-IR)
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2230 cm
: Nitrile ( ) stretch. Sharp, distinct. -
1740 cm
: Ester Carbonyl ( ). -
1660 cm
: Urea Carbonyl ( ) (Amide II). -
3350 cm
: N-H stretch (Broad).
Pharmacological Relevance
While this specific ester is often an intermediate, the intact urea scaffold exhibits biological activity in specific domains:
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Soluble Epoxide Hydrolase (sEH) Inhibition:
-disubstituted ureas are classic transition-state mimics for sEH. The 3-cyano group mimics the polarity required to bind in the catalytic tunnel of the enzyme, stabilizing the anti-inflammatory epoxyeicosatrienoic acids (EETs). -
Kinase Inhibition (Type II): The urea linker is a "gatekeeper" motif. It forms a pair of hydrogen bonds with the Glu-Lys pair in the kinase back pocket (DFG-out conformation), a mechanism utilized by drugs like Sorafenib.
References
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Sigma-Aldrich. 3-Cyanophenyl isocyanate Product Sheet (CAS 16413-26-6). (Precursor data and reactivity profile).
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Urea Derivatives. (General physicochemical properties of N-aryl ureas).
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Konnert, L., et al. (2017). Synthesis of Hydantoins: The State of the Art. Chemical Reviews. (Validating the cyclization mechanism of ureido esters).
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U.S. EPA CompTox Dashboard. N-(3-Cyanophenyl)glycine ethyl ester (Amine Precursor Data).[2]
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ResearchGate (2016). Reactions of 3-cyanophenyl isocyanate with amino esters. (Synthetic methodology validation).
